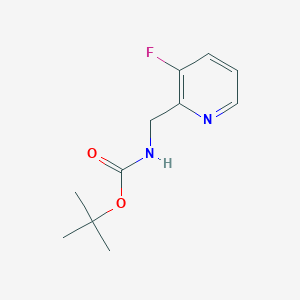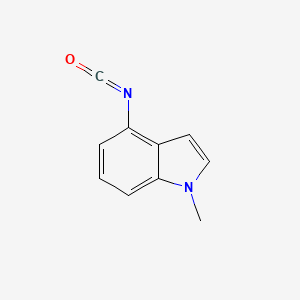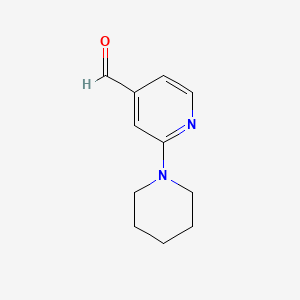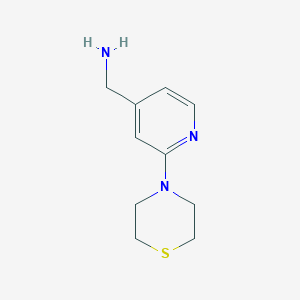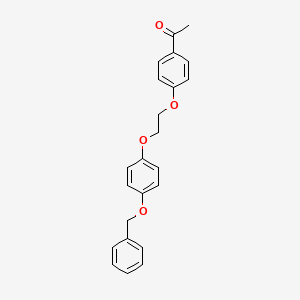
1-(4-(2-(4-(苄氧基)苯氧基)乙氧基)苯基)乙酮
描述
1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone is a useful research compound. Its molecular formula is C23H22O4 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
C23H22O4C_{23}H_{22}O_{4}C23H22O4
, has a melting point of 170 - 172°C and is primarily used in proteomics research .Proteomics Research
This compound is utilized in proteomics to study protein interactions and functions. It can be used to modify proteins or peptides to investigate their structure-activity relationships. The benzyloxy group in the compound may be involved in protein binding, making it valuable for affinity chromatography .
Organic Synthesis
In organic synthesis, this compound serves as a precursor or intermediate. Its benzylic position is reactive, allowing for further chemical modifications such as free radical bromination, nucleophilic substitution, and oxidation . This reactivity can be harnessed to synthesize complex molecules for pharmaceuticals or materials science.
安全和危害
作用机制
Target of Action
The primary targets of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone are currently unknown. This compound is a specialty product for proteomics research
Mode of Action
The mode of action of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone is not well-documented. Given its structure, it may interact with its targets via non-covalent interactions such as hydrogen bonding and aromatic stacking. The benzyloxy and phenoxy groups could potentially interact with aromatic amino acids in protein targets .
Biochemical Pathways
Compounds with similar structures have been known to affect pathways involving aromatic compounds
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone are not well-studied. Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins. The compound has a molecular weight of 362.42 , which is within the range generally favorable for oral bioavailability.
生化分析
Biochemical Properties
1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in free radical bromination, nucleophilic substitution, and oxidation reactions . It interacts with enzymes involved in these reactions, such as N-bromosuccinimide (NBS), which facilitates the formation of succinimidyl radicals
Cellular Effects
1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the stability and function of proteins and enzymes, thereby impacting overall cell function . These effects are essential for understanding the compound’s potential therapeutic applications and its role in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions are facilitated by the compound’s ability to form stable intermediates and interact with specific enzymes, leading to changes in cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to changes in its biochemical properties and interactions . Understanding these temporal effects is essential for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition and disruption of cellular processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety in biomedical applications.
Metabolic Pathways
1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone is involved in various metabolic pathways, including those related to free radical bromination and nucleophilic substitution The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function. Understanding the transport and distribution of the compound is crucial for designing targeted therapies and studying its effects on cellular processes.
Subcellular Localization
1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone exhibits specific subcellular localization, which influences its activity and function. The compound’s structure and post-translational modifications may direct it to specific compartments or organelles within the cell
属性
IUPAC Name |
1-[4-[2-(4-phenylmethoxyphenoxy)ethoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-18(24)20-7-9-21(10-8-20)25-15-16-26-22-11-13-23(14-12-22)27-17-19-5-3-2-4-6-19/h2-14H,15-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIXZTJBQVHPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594782 | |
| Record name | 1-(4-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-89-3 | |
| Record name | 1-[4-[2-[4-(Phenylmethoxy)phenoxy]ethoxy]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




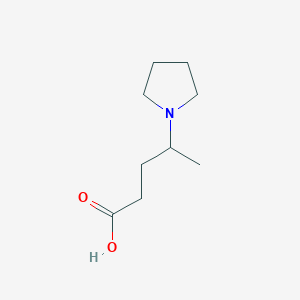
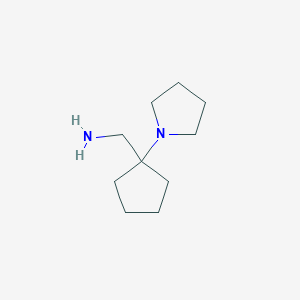
![7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1288060.png)
